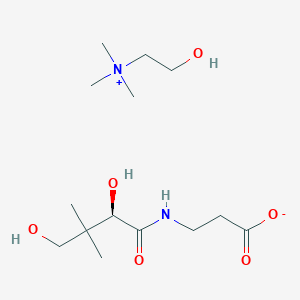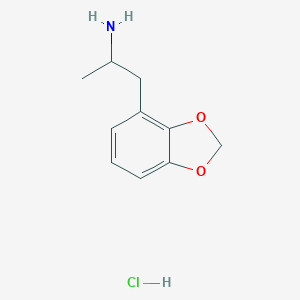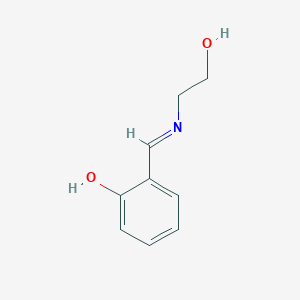
2-(Salicylideneamino)ethanol
Overview
Description
“2-(Salicylideneamino)ethanol” is a type of Schiff base, which are compounds that contain an azomethine group (-C=N-) formed by the condensation of primary amines with carbonyl compounds . It has been used in the synthesis of various metal complexes .
Synthesis Analysis
The synthesis of “2-(Salicylideneamino)ethanol” involves the condensation of salicylaldehyde and 2-aminoethanol . This process can be carried out using conventional methods or ultrasonic irradiation methods .Molecular Structure Analysis
The molecular structure of “2-(Salicylideneamino)ethanol” and its complexes have been characterized by various methods such as elemental analysis, UV-visible, IR, 1H NMR, EPR spectral analysis, mass spectrometry, and XRD method .Chemical Reactions Analysis
“2-(Salicylideneamino)ethanol” can react with various metal ions to form complexes . These complexes have been used in various applications, including antibacterial activity .Scientific Research Applications
Synthesis and Characterization of Complexes
- 2-(Salicylideneamino)ethanol is utilized in synthesizing various metal complexes. For example, it has been used to create tetranuclear complexes with copper(II), nickel(II), iron(II), and manganese(II), resulting in cubane core structures with significant magnetic properties (Shiga & Oshio, 2005).
Antimicrobial Properties
- Lanthanide(III) complexes synthesized with 2-(N-salicylideneamino)-3-carboxyethyl-4,5,6,7-tetrahydrobenzo[b]thiophene show enhanced antimicrobial properties upon coordination with metal ions, indicating potential applications in antimicrobial research (Mohanan & Devi, 2006).
Magnetic Properties
- A study on a trinuclear Mn(II) complex with a ligand containing both salicylic acid moiety and salicylaldehyde Schiff base moiety, including 2-(salicylideneamino)ethanol, reveals insights into magnetic properties and potential applications in magnetic materials research (Zhou et al., 2010).
Chemical Synthesis and Reactions
- Research has been conducted on the synthesis and reaction characteristics of 2-(salicylideneamino)ethanol in various chemical processes. This includes its role in facilitating reactions and serving as a precursor in the synthesis of complex organic compounds, highlighting its versatility in chemical synthesis (Costa & Proença, 2011).
Applications in Photocatalysis
- The compound has been studied in the context of photocatalytic degradation, particularly in processes involving titanium dioxide and other catalysts. This research highlights its potential utility in environmental remediation and wastewater treatment (Sakkas et al., 2007).
Future Directions
properties
IUPAC Name |
2-(2-hydroxyethyliminomethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c11-6-5-10-7-8-3-1-2-4-9(8)12/h1-4,7,11-12H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVOPOJUNKWJIBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NCCO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30417763 | |
| Record name | NSC4103 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30417763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Salicylideneamino)ethanol | |
CAS RN |
1952-38-1 | |
| Record name | NSC4103 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4103 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC4103 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30417763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



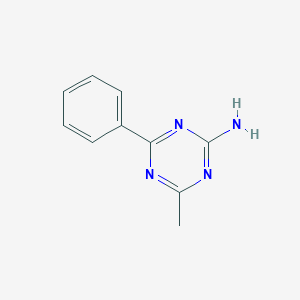
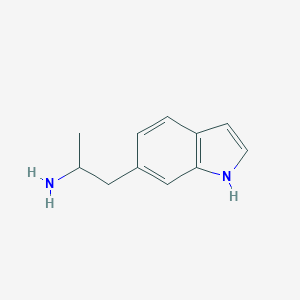
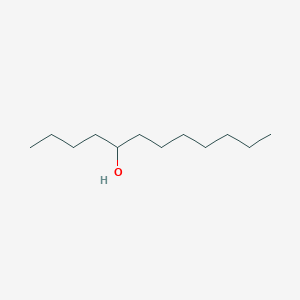
![2-Formyl-8-methyl-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B157928.png)
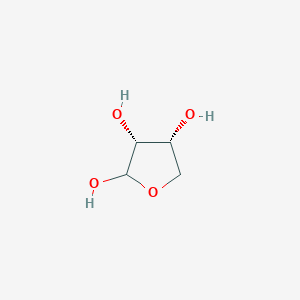
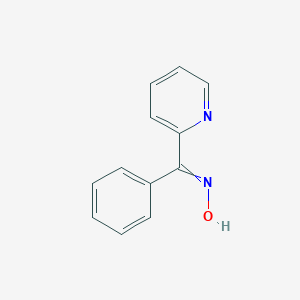
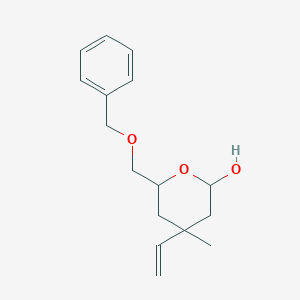
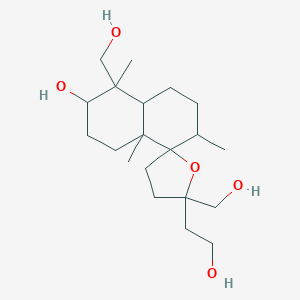
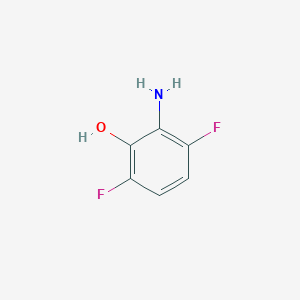
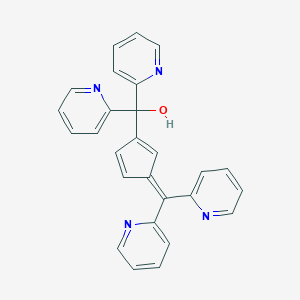
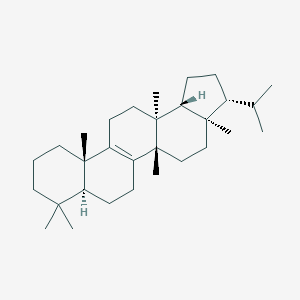
![6,7-dihydro-5H-cyclopenta[d]pyrimidine-2,4-diamine](/img/structure/B157947.png)
